Fexinidazole

Description

This compound is a Nitroimidazole Antimicrobial. The mechanism of action of this compound is as a Cytochrome P450 1A2 Inhibitor, and Cytochrome P450 2B6 Inhibitor, and Cytochrome P450 2C19 Inhibitor, and Cytochrome P450 2D6 Inhibitor, and Cytochrome P450 3A4 Inhibitor, and Cytochrome P450 3A5 Inhibitor, and Cytochrome P450 1A2 Inducer, and Cytochrome P450 2B6 Inducer, and Organic Anion Transporting Polypeptide 1B1 Inhibitor, and Organic Anion Transporting Polypeptide 1B3 Inhibitor, and Organic Cation Transporter 2 Inhibitor, and Organic Anion Transporter 1 Inhibitor, and Organic Anion Transporter 3 Inhibitor, and Multidrug and Toxin Extrusion Transporter 1 Inhibitor, and Multidrug and Toxin Extrusion Transporter 2 K Inhibitor.

This compound is a nitroimidazole antimicrobial agent used to treat African trypanosomiasis, a severe and usually fatal parasitic infection caused by Trypanosoma brucei gambiense, also known as sleeping sickness. This compound is commonly associated with serum aminotransferase elevations when given in high doses for more than a few weeks, but elevations are uncommon and generally mild and transient when this compound is given in the recommended doses for 10 days for African trypanosomiasis.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2021 and has 3 approved and 4 investigational indications.

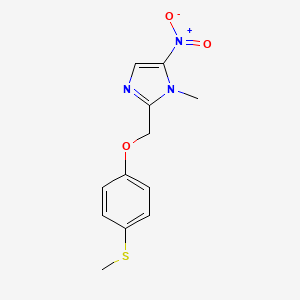

structure given in first source

Properties

IUPAC Name |

1-methyl-2-[(4-methylsulfanylphenoxy)methyl]-5-nitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3S/c1-14-11(13-7-12(14)15(16)17)8-18-9-3-5-10(19-2)6-4-9/h3-7H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIWWSGDADVMLTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1COC2=CC=C(C=C2)SC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00208448 | |

| Record name | Fexinidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Practically insoluble | |

| Record name | Fexinidazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12265 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

59729-37-2 | |

| Record name | Fexinidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59729-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fexinidazole [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059729372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fexinidazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12265 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fexinidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-2-[(4-methylsulfanylphenoxy)methyl]-5-nitroimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FEXINIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/306ERL82IR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Fexinidazole Action in Trypanosoma brucei: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fexinidazole is a 5-nitroimidazole derivative that has emerged as a crucial oral therapeutic agent for the treatment of Human African Trypanosomiasis (HAT), commonly known as sleeping sickness, caused by the protozoan parasite Trypanosoma brucei.[1][2][3] Its efficacy spans both the initial hemolymphatic stage and the severe second meningoencephalitic stage of the disease.[1][3] this compound itself is a prodrug, requiring activation within the parasite to exert its trypanocidal effects.[4] This guide provides a detailed technical overview of the mechanism of action of this compound in T. brucei, focusing on its activation, metabolic fate, and the subsequent molecular events leading to parasite demise.

I. Bioactivation of this compound: The Central Role of Nitroreductase

This compound's activity is contingent upon its bioreduction, a process catalyzed by a type I nitroreductase (NTR) enzyme unique to the parasite.[4][5] This enzyme is absent in mammalian cells, providing a basis for the drug's selective toxicity. The activation cascade is initiated by the reduction of the nitro group of this compound, leading to the formation of reactive nitrogen species, including nitroso and hydroxylamine intermediates.[5] These highly reactive metabolites are believed to be the primary cytotoxic agents responsible for the drug's trypanocidal activity.

dot

II. Metabolic Transformation of this compound

Following oral administration, this compound is rapidly absorbed and undergoes extensive metabolism in the host, primarily to two major active metabolites: this compound sulfoxide (M1) and this compound sulfone (M2).[2][6] These metabolites are also potent trypanocides and are considered to contribute significantly to the overall in vivo efficacy of the drug.[2][6] Both the parent compound and its sulfoxide and sulfone metabolites are substrates for the parasitic NTR, undergoing activation to cytotoxic species within the trypanosome.

dot

III. Molecular Mechanisms of Trypanocidal Action

The reactive metabolites generated from the activation of this compound and its sulfoxide and sulfone derivatives exert their cytotoxic effects through multiple mechanisms, with the primary target being the parasite's genetic material.

DNA Damage and Inhibition of DNA Synthesis

A substantial body of evidence indicates that this compound's reactive metabolites cause significant DNA damage in T. brucei.[5] This damage manifests as DNA strand breaks, leading to the phosphorylation of histone H2A (γH2AX), a marker of DNA double-strand breaks.[7] Consequently, a profound inhibition of DNA synthesis is observed, which is a key factor in the drug's trypanocidal activity. This disruption of DNA replication and integrity ultimately leads to cell cycle arrest and apoptosis.

Generation of Oxidative Stress

While the direct interaction of this compound's metabolites with DNA is a primary mechanism, the generation of reactive oxygen species (ROS) has also been implicated in its mode of action. The bioreduction process can lead to the formation of superoxide radicals, contributing to a state of oxidative stress within the parasite. This oxidative stress can further damage cellular components, including lipids, proteins, and DNA, exacerbating the cytotoxic effects.

dot

IV. Quantitative Data on this compound Activity

The following tables summarize the in vitro activity of this compound and its metabolites against various strains of T. brucei, including those with resistance to other trypanocidal drugs.

Table 1: In Vitro Activity of this compound and its Metabolites against T. brucei

| Compound | T. b. rhodesiense STIB900 IC₅₀ (µM) | T. b. gambiense STIB939 IC₅₀ (µM) |

| This compound | 0.7 - 3.3 | 0.7 - 3.3 |

| This compound Sulfoxide | ~1 | ~1 |

| This compound Sulfone | ~1 | ~1 |

Data compiled from multiple sources.[1][2]

Table 2: Activity of this compound against Wild-Type and Resistant T. brucei Strains

| Strain | This compound IC₅₀ (µM) | Fold Resistance |

| Wild-Type | ~1 | - |

| NTR Single Knockout | ~1.9 | 1.9 |

Data from studies on nifurtimox and this compound cross-resistance.[4]

V. Experimental Protocols

In Vitro Drug Susceptibility Assay (Alamar Blue Assay)

This assay is a common method to determine the 50% inhibitory concentration (IC₅₀) of a compound against T. brucei.

dot

Methodology:

-

Parasite Culture: Bloodstream form T. brucei are cultured in HMI-9 medium supplemented with 10-20% fetal bovine serum at 37°C in a 5% CO₂ atmosphere.

-

Assay Setup: Parasites are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells/mL.

-

Drug Addition: A serial dilution of this compound (or its metabolites) is added to the wells.

-

Incubation: The plates are incubated for 48 to 72 hours.

-

Alamar Blue Addition: Alamar Blue (resazurin) solution is added to each well.

-

Second Incubation: Plates are incubated for an additional 4 to 24 hours. Viable cells reduce resazurin (blue) to the fluorescent resorufin (pink).

-

Fluorescence Reading: The fluorescence is measured using a plate reader.

-

Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition versus the drug concentration.

Detection of this compound and its Metabolites by LC-MS

Liquid chromatography-mass spectrometry (LC-MS) is a sensitive method for the quantification of this compound and its metabolites in biological matrices.

Sample Preparation:

-

T. brucei cultures are treated with this compound for a specified time.

-

The parasites are harvested by centrifugation and washed with a suitable buffer (e.g., PBS).

-

Metabolites are extracted from the cell pellet using a solvent mixture, such as acetonitrile/methanol/water.

-

The extract is centrifuged to remove cellular debris, and the supernatant is collected for analysis.

LC-MS Analysis:

-

Chromatography: The extracted samples are injected into a liquid chromatography system, typically using a C18 reversed-phase column. A gradient elution with a mobile phase consisting of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is used to separate the parent drug and its metabolites.[6]

-

Mass Spectrometry: The eluent from the LC is introduced into a mass spectrometer. Detection is typically performed in positive ion mode using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for high selectivity and sensitivity.[6]

Assessment of DNA Damage (γ-H2AX Staining)

The phosphorylation of histone H2AX at serine 139 (to form γ-H2AX) is an early cellular response to DNA double-strand breaks. This can be quantified using flow cytometry.

Methodology:

-

Treatment: T. brucei cultures are treated with this compound or a known DNA damaging agent (positive control).

-

Fixation and Permeabilization: The parasites are harvested, washed, and then fixed (e.g., with paraformaldehyde) and permeabilized (e.g., with Triton X-100) to allow antibody access to the nucleus.

-

Antibody Staining: The cells are incubated with a primary antibody specific for γ-H2AX, followed by a fluorescently labeled secondary antibody.

-

DNA Staining: A DNA dye (e.g., DAPI or propidium iodide) is added to assess the cell cycle status.

-

Flow Cytometry: The stained cells are analyzed on a flow cytometer. The fluorescence intensity of the γ-H2AX stain is measured, providing a quantitative assessment of DNA damage.

VI. Mechanisms of Resistance

Resistance to this compound in T. brucei is primarily associated with the NTR enzyme.[4] Studies have shown that downregulation or loss of function of the NTR gene leads to decreased activation of the prodrug and, consequently, reduced susceptibility.[4] Notably, cross-resistance between this compound and other nitro-drugs, such as nifurtimox, has been observed, highlighting the central role of this activation pathway.[4]

Conclusion

This compound's mechanism of action in Trypanosoma brucei is a multi-faceted process initiated by the parasite-specific nitroreductase-mediated activation of the prodrug. The resulting reactive metabolites induce significant DNA damage and inhibit DNA synthesis, leading to parasite death. The active metabolites, this compound sulfoxide and sulfone, also contribute to the drug's overall efficacy. A thorough understanding of this mechanism is critical for optimizing its clinical use, monitoring for potential resistance, and guiding the development of new and improved trypanocidal agents.

References

- 1. This compound for Human African Trypanosomiasis, the Fruit of a Successful Public-Private Partnership - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antitrypanosomal activity of this compound, a new oral nitroimidazole drug candidate for treatment of sleeping sickness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound for Human African Trypanosomiasis, the Fruit of a Successful Public-Private Partnership - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nitroheterocyclic drug resistance mechanisms in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Antitrypanosomal Activity of this compound Metabolites, Potential New Drug Candidates for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trypanosomal histone γH2A and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

Fexinidazole: A Comprehensive Technical Review of its Discovery and Development

Abstract

Fexinidazole, a 5-nitroimidazole derivative, represents a landmark achievement in the treatment of Human African Trypanosomiasis (HAT), commonly known as sleeping sickness. As the first all-oral therapy effective against both stages of Trypanosoma brucei gambiense, it has revolutionized patient care in remote and resource-limited settings. This technical guide provides an in-depth review of the journey of this compound, from its initial synthesis and subsequent abandonment to its rediscovery and successful clinical development. It details the mechanism of action, preclinical and clinical data, experimental methodologies, and the collaborative efforts that brought this crucial medicine to patients.

Introduction

Human African Trypanosomiasis (HAT) is a parasitic disease transmitted by the tsetse fly, which is fatal if left untreated[1][2]. The disease progresses from a first, hemo-lymphatic stage to a second, meningo-encephalitic stage when the parasite crosses the blood-brain barrier[3][4]. For decades, treatment options were toxic, difficult to administer, and often required hospitalization, posing significant challenges for healthcare systems in endemic regions[1][5]. This compound emerged as a transformative solution, offering a 10-day oral regimen that simplifies treatment and eliminates the need for systematic hospitalization and complex staging procedures like lumbar punctures[6]. This document traces the comprehensive history of its development.

Discovery and Rediscovery: A Second Chance for a Promising Compound

This compound was first synthesized in the 1970s by the German pharmaceutical company Hoechst AG (now part of Sanofi)[7][8]. It was identified as a broad-spectrum antimicrobial agent, and its activity against African trypanosomes was noted in 1983[8]. However, development was halted in the 1980s due to strategic decisions by the company, and the compound was abandoned at the preclinical stage[3][9].

The journey to its revival began in 2005 when the Drugs for Neglected Diseases initiative (DNDi), in collaboration with the Swiss Tropical and Public Health Institute (Swiss TPH), initiated an extensive compound mining effort[5][6]. Screening over 700 nitroheterocycles from various sources, DNDi "rediscovered" this compound as a promising candidate with potent anti-trypanosomal activity[10][11][12]. This led to a landmark collaboration between DNDi and Sanofi in 2009 to co-develop, manufacture, and distribute the drug for HAT[6][9][12].

dot

Caption: this compound Development and Regulatory Timeline.

Mechanism of Action

This compound is a prodrug that requires metabolic activation to exert its trypanocidal effect.[13] Its mechanism involves several key steps:

-

Metabolic Activation: Following oral administration, this compound is extensively metabolized in the host to two primary active metabolites: a sulfoxide (M1) and a sulfone (M2).[4][14][15] These metabolites are responsible for most, if not all, of the in vivo activity.[16][17]

-

Parasite-Specific Reduction: Within the Trypanosoma parasite, the nitro group of this compound and its metabolites is reduced by parasitic nitroreductases.[4] This activation is crucial and specific to the parasite's enzymatic machinery.

-

Generation of Cytotoxic Species: This reduction process generates reactive cytotoxic intermediates, including reactive amines and nitro radicals.[13][18]

-

Cellular Damage: These reactive species are toxic to the parasite, causing widespread damage to cellular components, including DNA and proteins.[4][13] The mechanism is believed to involve the inhibition of DNA synthesis and repair, leading to the parasite's death.[14][19][20]

dot

Caption: Mechanism of Action of this compound.

Preclinical Development

Comprehensive preclinical studies were essential to validate this compound's potential after its rediscovery. These involved in vitro assays and in vivo animal models to assess efficacy and safety.

Experimental Protocols

-

In Vitro Susceptibility Assays: The trypanocidal activity of this compound and its metabolites was determined against various strains of T. brucei. A standard method involves incubating bloodstream form trypomastigotes with serial dilutions of the compound for 72 hours. Parasite viability is then assessed using a resazurin-based assay, which measures metabolic activity. The 50% inhibitory concentration (IC₅₀) is calculated from the resulting dose-response curves.[21][22]

-

In Vivo Mouse Models:

-

Acute (Stage 1) Model: Mice are infected intraperitoneally with T. brucei. Treatment with oral this compound typically begins 3-4 days post-infection for a duration of 4-5 days. The primary endpoint is the absence of parasites in the blood, confirmed by microscopic examination, for up to 30-60 days post-treatment.[11][16]

-

Chronic (Stage 2) Model: To mimic the meningo-encephalitic stage, mice are infected and left untreated for approximately 21 days to allow parasites to invade the central nervous system (CNS). Oral treatment is then administered for 5 days. Cure is defined as the absence of parasites in both blood and brain tissue homogenates at the end of a follow-up period.[10][11][16]

-

-

Genotoxicity Assays: Standard tests, such as the Salmonella/Ames test, were conducted to evaluate the mutagenic potential of this compound and its metabolites. These studies showed that while the compounds are mutagenic in standard bacterial strains, this activity is significantly attenuated or lost in strains lacking specific nitroreductase enzymes, indicating a degree of parasite selectivity.[23]

Summary of Preclinical Data

This compound and its metabolites demonstrated potent activity against a range of T. brucei strains in vitro and cured both acute and chronic infections in mouse models, critically demonstrating its ability to cross the blood-brain barrier.[10][16]

Table 1: In Vitro Activity of this compound and its Metabolites against T. brucei

| Compound | IC₅₀ Range (µM) | IC₅₀ Range (µg/mL) | Reference(s) |

|---|---|---|---|

| This compound | 0.7 - 3.3 | 0.2 - 0.9 | [16][17] |

| This compound Sulfoxide (M1) | 0.7 - 3.3 | 0.2 - 0.9 | [16] |

| This compound Sulfone (M2) | 0.7 - 3.3 | 0.2 - 0.9 | [16] |

Data is compiled from tests against various laboratory and clinical isolates of T. brucei subspecies.

Table 2: In Vivo Efficacy of this compound in Mouse Models of HAT

| Model | Treatment Regimen | Outcome | Reference(s) |

|---|---|---|---|

| Acute (Stage 1) | 100 mg/kg/day for 4 days (oral) | Cure | [11][16] |

| Chronic (Stage 2 / CNS) | 200 mg/kg/day for 5 days (oral) | Cure | [11][16] |

| Chronic (Stage 2 / CNS) | 100 mg/kg twice daily for 5 days (oral) | Cure |[7][10] |

Clinical Development

The clinical development program for this compound was extensive, involving Phase I studies in healthy volunteers followed by pivotal Phase II/III trials in HAT-endemic regions.

Phase I Studies

Beginning in September 2009, Phase I trials were conducted to assess the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers.[5][6][24] These studies established the dose-proportionality and pharmacokinetic profile of the parent drug and its active metabolites, M1 and M2.

Table 3: Single-Dose Pharmacokinetic Parameters of this compound and Metabolites in Healthy Adults

| Analyte | Tmax (Median, h) | T½ (Geometric Mean, h) | Reference(s) |

|---|---|---|---|

| This compound | 3.0 - 4.0 | 9.1 - 14.8 | [25] |

| This compound Sulfoxide (M1) | 4.0 - 5.0 | 11.7 - 15.6 | [25] |

| This compound Sulfone (M2) | 18.0 - 24.0 | 18.0 - 25.0 | [25] |

Data represents a range across single ascending doses from 100 mg to 3600 mg.

Phase II/III Pivotal Trials (T.b. gambiense)

A pivotal Phase II/III clinical trial was launched in 2012 in the Democratic Republic of Congo (DRC) and the Central African Republic (CAR).[6][24] This study was crucial in establishing the efficacy and safety of this compound for T.b. gambiense HAT.

-

Experimental Protocol (Pivotal Trial):

-

Design: A multicenter, open-label, single-arm study to assess the efficacy and safety of this compound.

-

Population: Patients aged ≥6 years and weighing ≥20 kg with late-stage (meningo-encephalitic) T.b. gambiense HAT. Subsequent cohorts included early-stage and pediatric patients.[10]

-

Intervention: A 10-day oral regimen of this compound. For adults, this consisted of 1800 mg daily for 4 days, followed by 1200 mg daily for 6 days.[15][26]

-

Primary Outcome: The primary efficacy endpoint was treatment success at 18 months post-treatment, defined as the absence of trypanosomes in body fluids and a white blood cell count in cerebrospinal fluid of ≤20 cells/µL.

-

Total Enrollment: The clinical trials collectively enrolled 749 patients in the DRC and CAR.[6]

-

The results of these trials demonstrated that this compound was safe and effective for both first- and second-stage T.b. gambiense sleeping sickness.[7][10]

dot

Caption: this compound Clinical Development Workflow.

Trials in T.b. rhodesiense and Chagas Disease

-

T.b. rhodesiense: This form of HAT is more acute and progresses rapidly.[27] The existing treatment for the advanced stage was melarsoprol, a highly toxic arsenic derivative.[27] Starting in 2019, DNDi led a Phase II/III study in Malawi and Uganda to extend the indication for this compound to T.b. rhodesiense.[27][28] The study demonstrated high efficacy and safety, leading to a positive opinion from the European Medicines Agency (EMA) for this indication in December 2023.[27]

-

Chagas Disease: this compound also showed preclinical activity against Trypanosoma cruzi, the parasite causing Chagas disease. A Phase II trial was initiated in Bolivia in 2014.[29][30] However, the study was halted due to safety concerns (neutropenia and elevated liver transaminases) at the required doses and treatment durations.[15][29][31] A subsequent trial in 2024 evaluated lower doses; while well-tolerated, the drug was not effective in sustainably eliminating the parasite as a monotherapy, and its development for Chagas disease was discontinued.[32][33]

Table 4: Overview of Key Clinical Trials for this compound

| Indication | Phase | Start Year | Location(s) | Key Objective(s) | Status / Outcome |

|---|---|---|---|---|---|

| T.b. gambiense HAT | II/III | 2012 | DRC, CAR | Efficacy & safety in Stage 1 & 2 | Successful; Led to EMA/FDA approval |

| T.b. rhodesiense HAT | II/III | 2019 | Malawi, Uganda | Efficacy & safety vs. standard of care | Successful; Led to positive EMA opinion |

| Chagas Disease | II | 2014 | Bolivia | Efficacy & safety in chronic disease | Halted due to safety concerns |

| Chagas Disease | II | ~2022 | Spain | Efficacy & safety of lower doses | Tolerated but not effective as monotherapy; Discontinued |

Regulatory History and Access

The successful clinical trial results paved the way for global regulatory approvals.

-

November 2018: The European Medicines Agency (EMA) adopted a positive scientific opinion for this compound for the treatment of T.b. gambiense HAT, under the Article 58 procedure, which is designed for medicines intended for use outside the European Union.[7][12]

-

December 2018: this compound was first registered in the Democratic Republic of the Congo.[6][7]

-

June 2019: The World Health Organization (WHO) added this compound to its List of Essential Medicines.[6][24]

-

July 2021: The U.S. Food and Drug Administration (FDA) approved this compound for T.b. gambiense HAT in patients 6 years and older.[1][7][20]

-

December 2023: The EMA issued a positive opinion for the treatment of T.b. rhodesiense HAT.[27]

Following approvals, Sanofi donates this compound to the WHO for free distribution in endemic countries, ensuring that this life-saving treatment reaches the patients who need it most.[6]

Conclusion

The story of this compound is a powerful testament to the potential of innovative partnerships and perseverance in drug development for neglected diseases. Its journey from a forgotten compound to the first all-oral cure for sleeping sickness has fundamentally changed the paradigm of HAT treatment. By providing a simple, safe, and effective therapy, this compound is a cornerstone of the global strategy to eliminate sleeping sickness as a public health problem.

References

- 1. Media Update: US FDA approves this compound as the first all-oral treatment for sleeping sickness [sanofi.com]

- 2. First all-oral treatment for a rare but deadly strain of sleeping sickness now available and being used to treat patients in endemic countries in Africa | [dndi.org]

- 3. This compound: A crucial new treatment for sleeping sickness [researchfeatures.com]

- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. Development and Introduction of this compound into the Global Human African Trypanosomiasis Program - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound for T.b. gambiense | DNDi [dndi.org]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. This compound – A New Oral Nitroimidazole Drug Candidate Entering Clinical Development for the Treatment of Sleeping Sickness | PLOS Neglected Tropical Diseases [journals.plos.org]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. This compound for Human African Trypanosomiasis, the Fruit of a Successful Public-Private Partnership - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound--a new oral nitroimidazole drug candidate entering clinical development for the treatment of sleeping sickness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. European Medicines Agency recommends this compound, the first all-oral treatment for sleeping sickness | DNDi [dndi.org]

- 13. What is the mechanism of this compound? [synapse.patsnap.com]

- 14. What is this compound used for? [synapse.patsnap.com]

- 15. Pharmacokinetic-Pharmacodynamic Assessment of the Hepatic and Bone Marrow Toxicities of the New Trypanoside this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. Antitrypanosomal activity of this compound, a new oral nitroimidazole drug candidate for treatment of sleeping sickness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. This compound: First Global Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound FDA Approval History - Drugs.com [drugs.com]

- 21. In Vitro Drug Efficacy Testing Against Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. In Vitro Drug Efficacy Testing Against Trypanosoma brucei | Springer Nature Experiments [experiments.springernature.com]

- 23. academic.oup.com [academic.oup.com]

- 24. mdpi.com [mdpi.com]

- 25. dndi.org [dndi.org]

- 26. Portico [access.portico.org]

- 27. This compound for T.b. rhodesiense | DNDi [dndi.org]

- 28. Testing this compound as a treatment for T.b. rhodesiense sleeping sickness | Epicentre [epicentre.msf.org]

- 29. coalicionchagas.org [coalicionchagas.org]

- 30. A phase-2, randomized, multicenter, placebo-controlled, proof-of-concept trial of oral this compound in adults with chronic indeterminate Chagas disease | DNDi América Latina [dndial.org]

- 31. Pharmacokinetic-Pharmacodynamic Assessment of the Hepatic and Bone Marrow Toxicities of the New Trypanoside this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. This compound Is Not Effective in Treating Chagas Disease - ISGLOBAL [isglobal.org]

- 33. Clinical trial confirms the tolerability of the drug this compound in the treatment of Chagas disease | DNDi [dndi.org]

Fexinidazole: A Technical Guide on Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fexinidazole is a 5-nitroimidazole derivative that has emerged as a pivotal oral treatment for Human African Trypanosomiasis (HAT), also known as sleeping sickness, caused by the parasite Trypanosoma brucei gambiense.[1][2] It is the first all-oral treatment effective against both the early (hemolymphatic) and late (meningoencephalitic) stages of the disease, representing a significant advancement over previous therapies that were often toxic and required complex administration.[1][3] this compound functions as a prodrug; it is extensively metabolized in vivo to at least two biologically active metabolites, a sulfoxide (M1) and a sulfone (M2), which are believed to be responsible for a significant portion of its therapeutic effect.[4][5][6]

Pharmacodynamics

Mechanism of Action

The trypanocidal activity of this compound is dependent on its bioactivation within the parasite.[7] As a nitroimidazole, its mechanism is thought to be similar to other drugs in its class.[7] The process begins with the reduction of the nitro group on the this compound molecule by a parasite-specific Type 1 nitroreductase (NTR) enzyme.[7] This bioactivation generates reactive nitro radicals and amines.[1][7][8] These highly reactive species are cytotoxic, causing damage to vital parasitic macromolecules, including DNA and proteins, which ultimately leads to parasite death.[4][7][8] The precise molecular targets and the full cascade of events following bioactivation are not yet completely understood.[7][9] Both of the primary metabolites, M1 (sulfoxide) and M2 (sulfone), are also active against T. brucei gambiense.[7][9] The activity of this compound and its metabolites appears to be both concentration- and time-dependent.[7]

Caption: this compound's parasiticidal mechanism of action.

Spectrum of Activity and Resistance

This compound and its active metabolites, M1 and M2, are active against Trypanosoma brucei gambiense.[7][9] In vitro studies indicate a potential for the development of resistance in T. brucei.[7] The mechanism of resistance appears to be consistent with other nitro-containing drugs, involving the down-regulation of the parasitic Type 1 nitroreductase enzyme required for bioactivation.[7]

Pharmacodynamic Effects

-

Cardiac Electrophysiology: this compound can cause concentration-dependent prolongation of the QTcF interval.[10] Therefore, co-administration with other drugs known to prolong the QT interval should be avoided.[11][12]

-

Neutropenia: In clinical trials, some patients experienced neutropenia.[9] This effect was found to be exposure-dependent and dose-dependent in studies involving Chagas disease patients.[13][14]

-

Hepatotoxicity: Elevations in liver transaminases have been observed in a small percentage of patients.[9] While dose-dependent liver toxicity was noted in trials for Chagas disease, it was not observed in patients treated for HAT with the recommended regimen.[13][14]

Pharmacokinetics

Absorption

This compound is administered orally.[1] Its absorption is significantly influenced by food; administration with a meal increases the plasma concentrations of this compound and its two active metabolites by approximately 200%.[6][15] The tablet formulation has been found to be about 25% less bioavailable than an oral suspension.[6]

Distribution

A critical feature of this compound is its ability to cross the blood-brain barrier, allowing it to effectively target parasites located in the central nervous system during the late stage of sleeping sickness.[4] Preclinical studies in mice confirmed the distribution of the drug to the central nervous system.[16]

Metabolism

This compound is a prodrug that is rapidly and extensively metabolized, primarily by the liver.[4][17] It is converted to two main active metabolites: this compound sulfoxide (M1) and this compound sulfone (M2).[6] These metabolites contribute significantly to the overall in vivo efficacy.[5][18][19]

The metabolism is carried out by a wide range of cytochrome P450 (CYP450) enzymes, including CYP1A2, CYP2B6, CYP2C19, CYP3A4, and CYP3A5, and to a lesser extent, CYP2D6.[17][20] The human flavin mono-oxygenase-3 (FMO-3) enzyme is also involved.[6] This metabolic redundancy via multiple pathways lowers the risk of significant drug-drug interactions affecting its clearance.[6][17]

Caption: The primary metabolic pathway of this compound.

Elimination

The elimination of this compound and its metabolites is almost entirely extra-renal.[6][21] Very low amounts of the parent drug or its metabolites are recovered in urine, indicating that metabolism is the primary route of clearance.[6] The M2 metabolite has a notably longer half-life than the parent drug and M1, leading to its accumulation with once-daily dosing.[6]

Data Presentation: Quantitative Pharmacokinetics & Activity

The following tables summarize key quantitative data for this compound and its active metabolites.

Table 1: Pharmacokinetic Parameters of this compound and its Metabolites in Healthy Adult Subjects Under Fed Conditions (Data from a 10-day regimen: 1,800 mg once daily for 4 days, then 1,200 mg once daily for 6 days)[9]

| Analyte | Day | Cmax (mcg/mL) Mean (±SD) | Tmax (h) Median (Range) | AUC (h·mcg/mL) Mean (±SD) |

| This compound | Day 1 | 1.6 (±0.4) | 4.0 (4.0 - 6.0) | 18.2 (±4.4) |

| Day 10 | 1.3 (±0.3) | 4.0 (4.0 - 6.0) | 16.5 (±4.0) | |

| Metabolite M1 | Day 1 | 8.1 (±2.2) | 6.0 (4.0 - 8.0) | 129 (±35) |

| Day 10 | 12.0 (±2.7) | 6.0 (4.0 - 8.0) | 205 (±46) | |

| Metabolite M2 | Day 1 | 7.5 (±3.3) | 24.0 (12.0 - 24.0) | 120 (±51) |

| Day 10 | 33.7 (±7.8) | 24.0 (12.0 - 24.0) | 754 (±172) |

Table 2: Pharmacokinetic Parameters of this compound and its Metabolites in Mice After a Single Oral Dose [5][17]

| Analyte | Cmax (ng/mL) | AUC₀₋₂₄ (h·ng/mL) |

| This compound | 500 | 424 |

| Metabolite M1 | 14,171 | 45,031 |

| Metabolite M2 | 13,651 | 96,286 |

Table 3: In Vitro Antitrypanosomal Activity (IC₅₀) of this compound and its Metabolites [17][20]

| Compound | IC₅₀ (µg/mL) |

| This compound | 0.48 - 0.82 |

| Metabolite M1 (Sulfoxide) | 0.41 - 0.49 |

| Metabolite M2 (Sulfone) | 0.35 - 0.40 |

Experimental Protocols

Quantification in Biological Matrices

The standard analytical method for the quantification of this compound and its metabolites (M1 and M2) in biological samples such as plasma and whole blood is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[22][23] For clinical studies conducted in remote African settings, a Dried Blood Spot (DBS) sampling method has been developed and validated.[22][24] This finger-prick technique simplifies sample collection, storage, and transport without compromising the accuracy and reproducibility of the LC-MS/MS assay.[22][24]

Caption: General workflow for pharmacokinetic analysis.

In Vivo Efficacy Assessment (Mouse Model)

Preclinical in vivo efficacy is typically assessed in a mouse model of HAT.[19][25]

-

Infection: Mice are infected with a strain of Trypanosoma brucei.

-

Treatment: this compound is administered orally, typically once or twice daily for a period of 4 to 5 days.[19][25]

-

Monitoring: Parasitemia (the number of parasites in the blood) is monitored throughout the study. Newer models also use bioluminescence imaging to track the infection, particularly in the central nervous system.[16]

-

Outcome Assessment: The primary outcome is the cure rate, confirmed by the absence of parasites in the blood after treatment completion.

Population Pharmacokinetic (PopPK) Modeling

To characterize the pharmacokinetic properties of this compound and its metabolites across different populations and to assess exposure-response relationships, PopPK models have been developed.[13][14] These models utilize plasma concentration data collected from multiple Phase 1, 2, and 3 clinical trials, involving both healthy volunteers and patients.[13][14] This approach allows for the identification of covariates that may influence drug exposure and helps in optimizing dosing regimens.[13][14]

Drug-Drug Interactions

-

CYP450 Inducers and Inhibitors: As this compound is metabolized by multiple CYP enzymes, co-administration with strong inducers or inhibitors can alter its plasma concentration. Strong CYP3A4 inducers may reduce the plasma levels of this compound and its active metabolites, potentially decreasing efficacy.[4] Conversely, strong CYP3A4 inhibitors can increase exposure, raising the risk of adverse reactions.[4][12]

-

QT-Prolonging Drugs: Due to the risk of QT prolongation, this compound should be avoided with other drugs known to have this effect.[9][11]

-

Alcohol: A disulfiram-like reaction, characterized by flushing, nausea, and headache, can occur if alcohol is consumed during or shortly after treatment.[9][11]

-

Disulfiram: Psychotic reactions have been reported in patients concurrently taking disulfiram and other nitroimidazole drugs. Use of this compound in patients who have taken disulfiram within the last two weeks should be avoided.[9][11]

References

- 1. youtube.com [youtube.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound for T.b. gambiense | DNDi [dndi.org]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. This compound--a new oral nitroimidazole drug candidate entering clinical development for the treatment of sleeping sickness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of an Optimal Dosing Regimen for this compound, a Novel Oral Drug for the Treatment of Human African Trypanosomiasis: First-in-Human Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Monograph for Professionals - Drugs.com [drugs.com]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. This compound (this compound Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 11. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 12. reference.medscape.com [reference.medscape.com]

- 13. Pharmacokinetic-Pharmacodynamic Assessment of the Hepatic and Bone Marrow Toxicities of the New Trypanoside this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetic-Pharmacodynamic Assessment of the Hepatic and Bone Marrow Toxicities of the New Trypanoside this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development and Introduction of this compound into the Global Human African Trypanosomiasis Program - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dose-dependent effect and pharmacokinetics of this compound and its metabolites in a mouse model of human African trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound – A New Oral Nitroimidazole Drug Candidate Entering Clinical Development for the Treatment of Sleeping Sickness - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antitrypanosomal Activity of this compound Metabolites, Potential New Drug Candidates for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antitrypanosomal activity of this compound, a new oral nitroimidazole drug candidate for treatment of sleeping sickness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. dndi.org [dndi.org]

- 22. A DBS method for quantitation of the new oral trypanocidal drug this compound and its active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The anti-trypanosome drug this compound shows potential for treating visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. gov.uk [gov.uk]

- 25. This compound for Human African Trypanosomiasis, the Fruit of a Successful Public-Private Partnership - PMC [pmc.ncbi.nlm.nih.gov]

Fexinidazole: A Deep Dive into its Metabolism and Active Metabolites

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Fexinidazole, a 5-nitroimidazole derivative, is a crucial oral treatment for Human African Trypanosomiasis (HAT), commonly known as sleeping sickness. Its efficacy is intrinsically linked to its complex metabolism, which results in the formation of bioactive metabolites that are central to its trypanocidal activity. This technical guide provides a comprehensive overview of the metabolism of this compound, the pharmacological profiles of its active metabolites, and the experimental methodologies employed in their characterization.

Introduction

This compound is a prodrug that undergoes rapid and extensive metabolism in vivo.[1][2] The parent compound itself has modest in vitro activity against Trypanosoma brucei, the causative agent of HAT.[3][4] However, its therapeutic effect is primarily attributed to its two major oxidative metabolites: this compound sulfoxide (M1) and this compound sulfone (M2).[1][5] These metabolites exhibit potent trypanocidal activity and are considered the principal agents of in vivo efficacy.[2][3] Understanding the metabolic pathways and the pharmacological characteristics of these active metabolites is paramount for optimizing therapeutic strategies and for the development of future trypanocidal agents.

Metabolic Pathway of this compound

This compound is rapidly absorbed orally and undergoes extensive first-pass metabolism, primarily in the liver.[2][6] The primary metabolic pathway involves the oxidation of the sulfide moiety.

The metabolic conversion of this compound proceeds through two key oxidative steps. Initially, this compound is oxidized to this compound sulfoxide (M1). Subsequently, this compound sulfoxide is further oxidized to form this compound sulfone (M2).[1][5] Both M1 and M2 are pharmacologically active against Trypanosoma brucei.[3] The sulfone metabolite (M2) is more slowly eliminated and accounts for the majority of the bioactive exposure during treatment.[5][7]

The bioactivation of this compound and its active metabolites is a critical step in their mechanism of action. This process is catalyzed by a parasite-specific type I nitroreductase (NTR).[8][9] The NTR enzyme reduces the nitro group of the imidazole ring, leading to the formation of reactive nitrogen species.[6][8] These reactive metabolites are cytotoxic to the parasite, causing damage to DNA and proteins, ultimately leading to parasite death.[8]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound and its active metabolites, compiled from various in vitro and in vivo studies.

Table 1: In Vitro Activity against Trypanosoma brucei

| Compound | IC50 (μM) | IC50 (μg/mL) | Reference(s) |

| This compound | 0.7 - 3.3 | 0.2 - 0.9 | [3][10] |

| This compound Sulfoxide (M1) | ~5.4 | ~1.6 | [11] |

| This compound Sulfone (M2) | ~5.8 | ~1.8 | [11] |

Table 2: Pharmacokinetic Parameters in Mice (Single Oral Dose of 25 mg/kg)

| Compound | Cmax (ng/mL) | Tmax (h) | AUC0-24 (ng·h/mL) | Reference(s) |

| This compound | 500 | 0.25 | 424 | [2][12] |

| This compound Sulfoxide (M1) | 14,171 | 0.5 | 45,031 | [2][12] |

| This compound Sulfone (M2) | 13,651 | 4.0 | 96,286 | [2][12] |

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of this compound metabolism and activity.

In Vitro Metabolism Assay

Objective: To determine the metabolic fate of this compound in liver fractions.

Methodology:

-

Preparation of Liver S9 Fraction: Aroclor 1254-induced rat liver S9 fraction is prepared according to standard protocols. Protein concentration is determined using a Bradford assay.[13]

-

Incubation: this compound (e.g., 200 µg/mL) is incubated with the liver S9 fraction (e.g., 1 mg/mL protein) at 37°C. The reaction is initiated by the addition of an NADPH-regenerating system.[13]

-

Time Points: Aliquots are taken at various time points (e.g., 0, 15, 60 minutes and 2, 3, 6 hours) to monitor the formation of metabolites.[13]

-

Sample Processing: The reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile). The samples are then centrifuged to precipitate proteins.

-

Analysis: The supernatant is analyzed by a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the concentrations of this compound, this compound sulfoxide, and this compound sulfone.[1]

In Vitro Trypanocidal Activity Assay

Objective: To determine the 50% inhibitory concentration (IC50) of this compound and its metabolites against Trypanosoma brucei.

Methodology:

-

Parasite Culture: Bloodstream forms of T. brucei are cultured in a suitable medium (e.g., HMI-9) supplemented with fetal bovine serum at 37°C in a 5% CO2 atmosphere.

-

Drug Preparation: Stock solutions of this compound and its metabolites are prepared in dimethyl sulfoxide (DMSO) and serially diluted in culture medium to achieve the desired final concentrations. The final DMSO concentration should be non-toxic to the parasites (e.g., <0.5%).[11]

-

Assay Setup: Parasites are seeded into 96-well plates at a density of approximately 2 x 104 cells/mL. The drug dilutions are then added to the wells.

-

Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.[11]

-

Viability Assessment: Parasite viability is assessed using a resazurin-based assay (e.g., AlamarBlue). Fluorescence is measured using a microplate reader.

-

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

In Vivo Efficacy Study in a Mouse Model of HAT

Objective: To evaluate the curative potential of this compound and its metabolites in an animal model of Human African Trypanosomiasis.

Methodology:

-

Animal Model: Female Swiss mice are infected intraperitoneally with a specific strain of Trypanosoma brucei (e.g., T. b. rhodesiense STIB900 for an acute model or T. b. brucei GVR35 for a chronic/CNS model).[4][10]

-

Treatment: Treatment is initiated once parasitemia is established. This compound or its metabolites are administered orally once or twice daily for a specified duration (e.g., 4-5 days) at various dose levels (e.g., 100-200 mg/kg/day).[3][10]

-

Monitoring: Parasitemia is monitored regularly by examining tail blood smears under a microscope. Animal health and weight are also monitored throughout the study.[11]

-

Assessment of Cure: Cure is determined by the absence of parasites in the blood for a defined period post-treatment (e.g., 30-60 days). In chronic models, brain tissue may be examined for the presence of parasites.[11]

-

Pharmacokinetic Satellite Group: A separate group of uninfected mice may be administered the drug to collect blood samples at various time points for pharmacokinetic analysis of the parent drug and its metabolites using LC-MS/MS.[11]

Conclusion

The metabolism of this compound to its active sulfoxide and sulfone metabolites is a cornerstone of its therapeutic efficacy against Human African Trypanosomiasis. The parent drug acts as a prodrug, and the sustained exposure to the active metabolites, particularly the long-lasting sulfone, is crucial for parasite clearance. The parasite-specific bioactivation of these compounds via nitroreductase provides a degree of selectivity, a highly desirable feature in antimicrobial chemotherapy. The experimental protocols detailed herein provide a framework for the continued investigation and development of this compound and other nitroimidazole-based antiparasitic agents. A thorough understanding of these metabolic and pharmacological principles is essential for the scientific community engaged in the fight against neglected tropical diseases.

References

- 1. Determination of an Optimal Dosing Regimen for this compound, a Novel Oral Drug for the Treatment of Human African Trypanosomiasis: First-in-Human Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound – A New Oral Nitroimidazole Drug Candidate Entering Clinical Development for the Treatment of Sleeping Sickness - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antitrypanosomal activity of this compound, a new oral nitroimidazole drug candidate for treatment of sleeping sickness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound – A New Oral Nitroimidazole Drug Candidate Entering Clinical Development for the Treatment of Sleeping Sickness | PLOS Neglected Tropical Diseases [journals.plos.org]

- 5. Pharmacokinetic-Pharmacodynamic Assessment of the Hepatic and Bone Marrow Toxicities of the New Trypanoside this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. journals.asm.org [journals.asm.org]

- 8. Discovery, Development, Inventions and Patent Review of this compound: The First All-Oral Therapy for Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound results in specific effects on DNA synthesis and DNA damage in the African trypanosome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound for Human African Trypanosomiasis, the Fruit of a Successful Public-Private Partnership | MDPI [mdpi.com]

- 11. Antitrypanosomal Activity of this compound Metabolites, Potential New Drug Candidates for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Item - Mouse pharmacokinetics of this compound and its metabolites in plasma and brain after oral administration. - figshare - Figshare [figshare.com]

- 13. academic.oup.com [academic.oup.com]

In Vitro Activity of Fexinidazole Against Trypanosoma cruzi: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fexinidazole, a 5-nitroimidazole compound, has demonstrated significant trypanocidal activity against various strains of Trypanosoma cruzi, the etiological agent of Chagas disease. Initially developed for human African trypanosomiasis, its efficacy against T. cruzi has positioned it as a promising candidate for this neglected tropical disease. This technical guide synthesizes the available data on the in vitro activity of this compound and its primary metabolites, this compound sulfoxide and this compound sulfone, against T. cruzi. It provides a comprehensive overview of its biological efficacy, mechanism of action, and the experimental protocols utilized for its evaluation.

Quantitative Analysis of In Vitro Efficacy

The in vitro activity of this compound and its metabolites has been predominantly assessed against the intracellular amastigote stage of Trypanosoma cruzi, the clinically relevant form of the parasite in the chronic phase of Chagas disease. The half-maximal inhibitory concentration (IC50) serves as the primary metric for quantifying the drug's potency.

Table 1: In Vitro Activity of this compound and its Metabolites against Intracellular Amastigotes of Trypanosoma cruzi

| Compound | T. cruzi Strain | Host Cell Type | Incubation Time (h) | IC50 (µM) | IC50 (µg/mL) | Reference |

| This compound Sulfoxide | Y | Murine Macrophages | 72 | 5.4 | 1.6 | [1][2] |

| This compound Sulfone | Y | Murine Macrophages | 72 | 5.8 | 1.8 | [1][2] |

| This compound | - | Intracellular Amastigotes | - | ~1 | - | [3][4] |

| Benznidazole (Reference) | Y | Murine Macrophages | 72 | 6.9 | 1.8 | [1][2] |

Note: The Y strain of T. cruzi is known to be partially resistant to benznidazole.[2]

The data clearly indicates that the sulfoxide and sulfone metabolites of this compound exhibit potent anti-T. cruzi activity, with IC50 values in the low micromolar range, comparable to the current standard-of-care drug, benznidazole.[1][2]

Proposed Mechanism of Action

This compound is a prodrug that requires activation within the parasite.[5] Its mechanism of action is believed to be multifaceted, involving the generation of reactive species that lead to widespread cellular damage.

The proposed activation pathway is initiated by a trypanosome-specific type I nitroreductase (NTR).[5] This enzyme catalyzes the reduction of the nitro group of this compound and its metabolites, leading to the formation of reactive nitro radicals and other cytotoxic intermediates.[6][7] These reactive species can then induce oxidative stress and damage critical cellular components such as DNA, proteins, and lipids, ultimately resulting in parasite death.[6]

Experimental Protocols

The following section details the generalized experimental workflow for assessing the in vitro activity of this compound against intracellular amastigotes of T. cruzi.

General Workflow for In Vitro Amastigote Susceptibility Assay

The evaluation of this compound's efficacy against intracellular amastigotes typically involves the infection of mammalian host cells with trypomastigotes, followed by drug treatment and subsequent quantification of the parasite load.

Detailed Methodological Steps

-

Host Cell Culture: Peritoneal murine macrophages are commonly used as host cells. They are seeded in appropriate culture plates and allowed to adhere.

-

Parasite Infection: Trypomastigotes of the desired T. cruzi strain (e.g., Y strain) are added to the host cell culture.

-

Removal of Extracellular Parasites: After an initial incubation period to allow for host cell invasion, extracellular trypomastigotes are removed by washing.

-

Drug Incubation: this compound or its metabolites are added to the infected cultures in a range of concentrations. A reference drug like benznidazole and an untreated control are included. The cultures are then incubated for a defined period, typically 72 hours.[1]

-

Fixation and Staining: Following incubation, the cells are fixed with methanol and stained with Giemsa to visualize the intracellular amastigotes.[1]

-

Quantification: The number of intracellular parasites is quantified, often by microscopic examination. The percentage of infected cells and the number of amastigotes per cell are determined.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of parasite inhibition against the drug concentration and fitting the data to a dose-response curve.

Resistance and Cross-Resistance

The emergence of drug resistance is a significant concern in the treatment of parasitic diseases. Studies on Trypanosoma brucei have shown that resistance to nifurtimox can confer cross-resistance to this compound.[8] While naturally occurring resistance to benznidazole and nifurtimox in T. cruzi strains is well-documented, the potential for cross-resistance with this compound in T. cruzi requires further investigation.[8][9] this compound has, however, shown efficacy against benznidazole-resistant T. cruzi strains in in vivo models.[7][10][11]

Conclusion

This compound and its primary metabolites demonstrate potent in vitro activity against the intracellular amastigote stage of Trypanosoma cruzi. Its mechanism of action, involving parasite-specific activation, offers a potential advantage. The in vitro data, combined with promising in vivo studies, strongly supports the continued investigation of this compound as a therapeutic agent for Chagas disease. Further research is warranted to fully elucidate its efficacy against a broader range of T. cruzi strains and to investigate the potential for resistance development.

References

- 1. Antitrypanosomal Activity of this compound Metabolites, Potential New Drug Candidates for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound for Human African Trypanosomiasis, the Fruit of a Successful Public-Private Partnership - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. Cross-Resistance to Nitro Drugs and Implications for Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Experimental and Clinical Treatment of Chagas Disease: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound: A Potential New Drug Candidate for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound: a potential new drug candidate for Chagas disease - PubMed [pubmed.ncbi.nlm.nih.gov]

fexinidazole for treatment of Chagas disease

An In-depth Technical Guide to Fexinidazole for the Treatment of Chagas Disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, a 5-nitroimidazole compound, has been investigated as a potential oral treatment for Chagas disease, caused by the protozoan parasite Trypanosoma cruzi. Initially rediscovered and developed by the Drugs for Neglected Diseases initiative (DNDi), this compound showed considerable promise in preclinical studies, demonstrating efficacy against benznidazole-susceptible and resistant strains of T. cruzi. However, subsequent Phase 2 clinical trials in humans, despite confirming better tolerability at lower doses, failed to demonstrate sustained parasitological clearance. Consequently, the development of this compound as a monotherapy for Chagas disease has been discontinued. This guide provides a comprehensive technical overview of the data and methodologies from the key studies that defined the trajectory of this compound's development for this indication.

Mechanism of Action

This compound is a prodrug that requires metabolic activation to exert its trypanocidal effect. Its mechanism is believed to be similar to other nitroimidazoles. Within the Trypanosoma cruzi parasite, the nitro group of this compound is reduced by a parasitic nitroreductase (NTR) enzyme. This bioactivation generates reactive metabolites, including nitro radicals and reactive amines, which are cytotoxic. These reactive species are thought to induce cellular damage through multiple pathways, including DNA and protein damage and the generation of oxidative stress, ultimately leading to parasite death. The primary active metabolites identified are this compound sulfoxide and this compound sulfone.

Caption: Proposed mechanism of action for this compound against T. cruzi.

Preclinical Efficacy Data

This compound demonstrated significant efficacy in murine models of both acute and chronic Chagas disease. Notably, it was effective against T. cruzi strains that are resistant to benznidazole, the current standard of care.

Table 1: Efficacy of this compound in Murine Models of Acute Chagas Disease

| T. cruzi Strain | Resistance Profile | This compound Cure Rate (%) | Benznidazole Cure Rate (%) | Reference |

| CL | Benznidazole-Susceptible | 80.0% | Similar to this compound | [1][2] |

| Y | Partially Resistant | 80.0% | Similar to this compound | [1][2] |

| VL-10 | Benznidazole-Resistant | 88.9% | Not specified | [1][2] |

| Colombian | Benznidazole-Resistant | 77.8% | Not specified | [1][2] |

Table 2: Efficacy of this compound in a Murine Model of Chronic Chagas Disease

| T. cruzi Strain | Resistance Profile | This compound Cure Rate (%) | Benznidazole Cure Rate (%) | Reference |

| VL-10 | Benznidazole-Resistant | 70.0% | 30.0% | [1] |

Table 3: Efficacy of this compound Metabolites in an Acute Murine Model (Y Strain)[3]

| Compound | Daily Dose (mg/kg) | Cure Rate (%) |

| This compound Sulfoxide | 50 | 30-40% |

| This compound Sulfoxide | 100 | 100% |

| This compound Sulfone | 50 | 30-40% |

| This compound Sulfone | 100 | 100% |

| Benznidazole | 100 | 80% |

Clinical Trial Data

Despite promising preclinical results, human clinical trials yielded disappointing efficacy outcomes for this compound monotherapy. An early trial in Bolivia was interrupted due to safety concerns at higher doses, specifically neutropenia and elevated liver enzymes.[3][4] A subsequent Phase 2 trial (FEXI-12) evaluated lower, better-tolerated doses but failed to show a sustained effect.

Table 4: Summary of Phase 2 Clinical Trial Results (FEXI-12)

| Parameter | Details | Reference |

| Study Name | FEXI-12 | [5][6] |

| Study Design | Multicentre, randomised, double-blind, Phase 2 trial | [6] |

| Patient Population | Adults (18–60 years) with chronic indeterminate Chagas disease (confirmed by serology and PCR) | [6] |

| Treatment Arms | 1. 600 mg once daily for 10 days2. 1200 mg daily for 3 days3. 600 mg daily for 3 days, then 1200 mg daily for 4 days | [6][7] |

| Primary Endpoint | Sustained negative PCR at end of treatment and up to four months of follow-up | [6] |

| Efficacy Outcome | 19% (8 of 43) of this compound-treated patients reached the primary endpoint, compared to 13% (6 of 46) in a historical placebo control group.[6] | |

| Key Finding | A sharp decrease in parasite load was observed immediately after treatment, but a rebound effect began approximately 10 weeks post-treatment.[6][8] | |

| Conclusion | The tested regimens had an acceptable safety profile but were not effective against T. cruzi infection. Development of this compound monotherapy for Chagas was stopped.[5][6] |

Experimental Protocols

Murine Model Efficacy Studies

A standardized methodology was used to assess the in vivo activity of this compound in mouse models.

-

Animal Model: Female Swiss mice were typically used.

-

Parasite Inoculation: Mice were infected with different strains of Trypanosoma cruzi (e.g., CL, Y, VL-10, Colombian) characterized by varying susceptibility to benznidazole.[1][2]

-

Treatment Initiation: Treatment was initiated during the acute phase (e.g., a few days post-infection) or chronic phase (e.g., 120 days post-inoculation).[1]

-

Drug Administration: this compound or its metabolites were administered orally once daily for a defined period (e.g., 20 consecutive days).[9]

-

Efficacy Assessment:

-

Parasitemia: Monitored throughout the treatment period by counting parasites in blood samples.[9]

-

Mortality: Survival rates were recorded.[1]

-

Cure Assessment: Definitive parasite clearance was assessed post-treatment using a combination of methods:

-

Myocarditis Evaluation: Histopathological analysis of heart tissue to quantify inflammation in chronic models.[1][2]

-

FEXI-12 Clinical Trial Protocol

The FEXI-12 study was designed to assess lower, potentially safer and more tolerable doses of this compound.

Caption: Workflow of the FEXI-12 Phase 2 clinical trial.

Pharmacokinetics and Safety

-

Metabolism: this compound is a prodrug rapidly converted via oxidative metabolism to its two principal, biologically active metabolites: this compound sulfoxide and this compound sulfone.[9]

-

Toxicity: In Chagas disease trials, this compound was associated with dose-dependent and exposure-dependent toxicities.[10]

-

Neutropenia: Transient, delayed-onset neutropenia was observed, particularly with longer treatment durations and higher doses (>2 weeks).[3][4]

-

Hepatotoxicity: Significant increases in hepatic transaminases (ALT/AST) were also reported, which could persist for months after treatment cessation.[4][11][12]

-

Conclusion and Future Directions

Preclinical studies positioned this compound as a highly promising oral drug candidate for Chagas disease, with a key advantage being its activity against benznidazole-resistant parasite strains.[1] However, this potential did not translate into clinical efficacy for monotherapy in the FEXI-12 trial. While lower doses were well-tolerated, they failed to achieve sustained parasite elimination, with a characteristic rebound in parasite load observed weeks after treatment.[6]

The development of this compound as a standalone treatment for Chagas disease has been halted.[13] Future research could explore its potential use in combination with other trypanocidal agents or for specific indications, such as for immunocompromised patients at risk of disease reactivation.[13] The journey of this compound underscores the significant challenges in developing new, safe, and effective treatments for Chagas disease and highlights the critical disconnect that can exist between preclinical models and human clinical outcomes.

References

- 1. This compound: A Potential New Drug Candidate for Chagas Disease | PLOS Neglected Tropical Diseases [journals.plos.org]

- 2. This compound: a potential new drug candidate for Chagas disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. A pharmacokinetic-pharmacodynamic assessment of the hepatic and bone-marrow toxicities of the new trypanoside this compound | DNDi [dndi.org]

- 5. Clinical trial confirms the tolerability of the drug this compound in the treatment of Chagas disease | DNDi [dndi.org]

- 6. researchportal.lih.lu [researchportal.lih.lu]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. This compound Is Not Effective in Treating Chagas Disease - ISGLOBAL [isglobal.org]

- 9. journals.asm.org [journals.asm.org]

- 10. Pharmacokinetic-Pharmacodynamic Assessment of the Hepatic and Bone Marrow Toxicities of the New Trypanoside this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetic-Pharmacodynamic Assessment of the Hepatic and Bone Marrow Toxicities of the New Trypanoside this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. This compound for Chagas | DNDi [dndi.org]

Early-Stage Clinical Trial Data on Fexinidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage clinical trial data for fexinidazole, the first all-oral treatment for Trypanosoma brucei gambiense human African trypanosomiasis (g-HAT). The following sections detail the quantitative data from key clinical studies, the experimental protocols employed, and visualizations of the drug's metabolic pathway and a typical clinical trial workflow.

Data Presentation

The following tables summarize the key quantitative data from early-stage clinical trials of this compound, including pharmacokinetic parameters in healthy volunteers and efficacy and safety outcomes in patients with g-HAT.

Pharmacokinetic Profile of this compound and its Metabolites

This compound is a prodrug that is rapidly metabolized into two main active metabolites: this compound sulfoxide (M1) and this compound sulfone (M2).[1] The pharmacokinetic properties of this compound and its metabolites were assessed in early-stage clinical trials, primarily in healthy male volunteers of Sub-Saharan African origin.[2][3]

Table 1: Single-Dose Pharmacokinetic Parameters of this compound and its Metabolites in Healthy Volunteers (NCT00982904) [3]

| Analyte | Dose (mg) | Cmax (µg/mL) [Median (range)] | Tmax (h) [Median (range)] | AUC0-∞ (h·µg/mL) [Geometric Mean (%CV)] | t½ (h) [Geometric Mean (%CV)] |

| This compound | 100 | 0.130 (0.5-4) | 3 (0.5-4) | 1.29 (32) | 9.07 (43) |

| 400 | 0.171 (2-6) | 3.5 (2-6) | 2.08 (39) | 14.75 (54) | |

| 800 | N/A | N/A | N/A | N/A | |

| 1800 | 0.483 (1-4) | 4 (1-4) | 6.09 (54) | 9.67 (20) | |

| 3000 | 0.749 (3-4) | 4 (3-4) | 12.6 (24) | 13.1 (41) | |

| Metabolite M1 (Sulfoxide) | 100 | N/A | 2 (2-4) | N/A | N/A |

| 800 | 2.70 (4-6) | 5 (4-6) | 44.1 (24) | 13.2 (60) | |

| Metabolite M2 (Sulfone) | 100 | 0.916 (16-24) | 24 (16-24) | 47.2 (27) | 21.19 (15) |

| 800 | 2.23 (16-24) | 24 (16-24) | 121 (31) | 21.31 (24) | |

| 1800 | 3.52 (16-24) | 24 (16-24) | 219 (37) | 20.38 (17) |

N/A: Data not available in the provided source.

Clinical Efficacy in Early and Late-Stage g-HAT

This compound has demonstrated high efficacy in treating both early (Stage 1 and early Stage 2) and late-stage (meningoencephalitic) g-HAT.

Table 2: Efficacy of this compound in Stage 1 and Early Stage 2 g-HAT (NCT02169557) [4][5]

| Patient Population | Number of Patients | Treatment Success Rate at 12 Months (95% CI) |

| Stage 1 g-HAT | 189 | 98% (95.4-99.7) |

| Early Stage 2 g-HAT | 41 | 100% (91.4-100.0) |

| Overall | 230 | 99% (96.2-99.7) |

Table 3: Efficacy of this compound in Late-Stage g-HAT (Pivotal Trial NCT01685827) [6][7]

| Treatment Group | Number of Patients | Treatment Success Rate at 18 Months |

| This compound | 264 | 91% |

| Nifurtimox-Eflornithine Combination Therapy (NECT) | 130 | 98% |

Table 4: Efficacy of this compound in Pediatric Patients (6 to <15 years, ≥20 kg) with any stage g-HAT (NCT02184689) [8][9][10]

| Disease Stage | Number of Patients | Treatment Success Rate at 12 Months (95% CI) |

| Stage 1 | 69 | 98.6% (92.2-99.9) |

| Early Stage 2 | 19 | 94.7% (74.0-99.9) |

| Late Stage 2 | 37 | 97.3% (85.8-99.9) |

| Overall | 125 | 97.6% (93.1-99.5) |

Safety and Tolerability Profile

Across clinical trials, this compound has been generally well-tolerated. The most common adverse events are mild to moderate in severity.[11]

Table 5: Common Treatment-Emergent Adverse Events in Pediatric Patients (NCT02184689) [8][9]

| Adverse Event | Percentage of Patients Reporting (%) |

| Vomiting | 69 |

| Headache | 33 |

Serious adverse events have been reported, including QT prolongation, psychiatric-related reactions, and neutropenia, which are known class effects of nitroimidazoles.[12]

Experimental Protocols

This section outlines the methodologies for key experiments conducted during the early-stage clinical trials of this compound.

Pharmacokinetic Analysis

Objective: To determine the absorption, distribution, metabolism, and excretion of this compound and its primary metabolites (M1 and M2).

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [13][14]

-

Sample Collection: Blood samples were collected from participants at predefined time points before and after drug administration. Plasma was separated by centrifugation.

-

Sample Preparation: Plasma proteins were precipitated using acetonitrile. The supernatant was then extracted for analysis.

-

Chromatographic Separation: The prepared samples were injected into a High-Performance Liquid Chromatography (HPLC) system. A C18 reverse-phase column was typically used for separation. The mobile phase usually consisted of a gradient of an aqueous solution (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile).

-

Mass Spectrometric Detection: The eluent from the HPLC was introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The analytes (this compound, M1, and M2) were detected and quantified using multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

-

Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½ were calculated from the plasma concentration-time profiles using non-compartmental analysis.

Parasitological Examination

Objective: To confirm the presence of Trypanosoma brucei gambiense for patient inclusion and to assess treatment efficacy by detecting the absence of parasites post-treatment.

Methodology: Microscopic Examination of Body Fluids [15][16][17]

-

Sample Collection:

-

Blood: Venous blood was collected. For concentration techniques, the buffy coat was prepared by centrifugation.

-

Lymph Node Aspirate: Fluid was aspirated from enlarged cervical lymph nodes.

-

Cerebrospinal Fluid (CSF): CSF was obtained via lumbar puncture for staging and assessment of cure.

-

-

Direct Microscopic Examination (Wet Mount):

-

A drop of the fresh sample (e.g., lymph node aspirate, CSF) was placed on a glass slide with a coverslip.

-

The slide was examined under a light microscope at 100x and 400x magnification to detect motile trypomastigotes.

-

-

Stained Smears (e.g., Giemsa stain):

-